molecular formula C8H11BrN2O2 B6631626 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol

3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol

Cat. No. B6631626
M. Wt: 247.09 g/mol
InChI Key: BTOPKHFTHVIMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol, also known as 3-Bromo-PD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been found to modulate the activity of various enzymes and proteins, which are involved in cellular processes such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these molecules in various cellular processes. However, one of the limitations is that the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol. One of the areas of interest is the development of new drugs based on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol and its effects on various cellular processes. Furthermore, research is needed to evaluate the safety and efficacy of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in animal and human studies.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol involves the reaction of 5-bromopyridin-3-amine with 1,2-propanediol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various methods to obtain pure 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol.

Scientific Research Applications

3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In medicinal chemistry, 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been explored for the development of new drugs for the treatment of cancer and viral infections.

properties

IUPAC Name

3-[(5-bromopyridin-3-yl)amino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c9-6-1-7(3-10-2-6)11-4-8(13)5-12/h1-3,8,11-13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPKHFTHVIMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol

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